molecular formula C25H33N3O2 B251443 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No.: B251443
M. Wt: 407.5 g/mol
InChI Key: WQQBNRJCXYARKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. This compound binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that this compound significantly reduces tumor growth and prolongs survival. These findings suggest that this compound has potent anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further biological studies. Additionally, this compound has shown promising results in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, suggesting that it may have broad therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, this compound may have off-target effects that could complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these patient populations. Additionally, this compound may have potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of this compound in these diseases. Finally, this compound may have potential as a combination therapy with other anti-cancer or anti-inflammatory agents, further enhancing its therapeutic effects.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-aminobenzamide, which undergoes a series of reactions to form the key intermediate compound, 4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate compound is then coupled with 4-tert-butyl-N-(4-fluorophenyl)benzamide to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further biological studies.

Scientific Research Applications

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that this compound significantly reduces tumor growth and prolongs survival. Additionally, this compound has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease. These findings suggest that this compound may have broad therapeutic applications in the treatment of various diseases.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)19-6-8-20(9-7-19)25(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,26,29)

InChI Key

WQQBNRJCXYARKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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